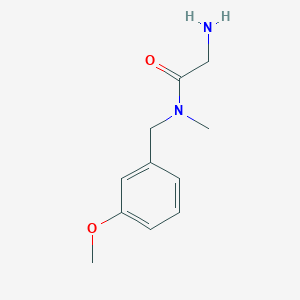

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides. It features a benzyl group attached to the nitrogen atom, which is further substituted with a methoxy group and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide typically involves the reaction of 3-methoxy-benzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to achieve the highest efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide has several scientific research applications across different fields:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide can be compared with other similar compounds, such as 2-Amino-N-benzyl-3-methoxypropanamide and 2-Amino-3-methoxybenzoic acid These compounds share structural similarities but differ in their functional groups and properties

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-benzyl-3-methoxypropanamide

2-Amino-3-methoxybenzoic acid

2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide

This comprehensive overview provides a detailed understanding of 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development in this area may uncover new and exciting applications for this versatile compound.

Biologische Aktivität

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C11H15N2O2

- Molecular Weight : 209.25 g/mol

The presence of the methoxy group and the amine functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. This compound may act by modulating neurotransmitter levels or inhibiting certain enzymatic pathways, which is common among acetamide derivatives.

- Receptor Interaction : It is hypothesized that the compound could bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission and are significant targets in Alzheimer's disease therapy .

Anticonvulsant Activity

Research has indicated that structurally related compounds exhibit anticonvulsant properties. For example, N-benzyl derivatives have demonstrated significant efficacy in seizure models, suggesting that this compound may possess similar effects .

- Case Study : A study on N-benzyl-3-methoxypropionamide reported an effective ED50 value comparable to phenobarbital, indicating potential anticonvulsant activity .

Antimicrobial Activity

Preliminary assessments of acetamide derivatives have shown promising antibacterial effects. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.

- Research Findings : A series of acetamide derivatives were screened for antibacterial activity, revealing significant effects against Gram-positive and Gram-negative bacteria .

Inhibition of Cholinesterases

The inhibition of AChE and BChE is crucial for enhancing acetylcholine levels in the brain, which is beneficial for cognitive function.

- Kinetic Studies : Compounds similar to this compound have been shown to act as mixed inhibitors of BChE, indicating that they could be developed further for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-4-3-5-10(6-9)15-2/h3-6H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQGWXLPZXYKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.